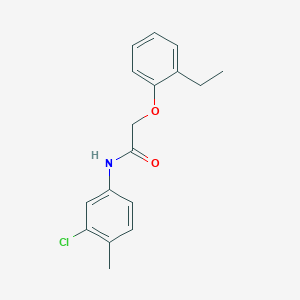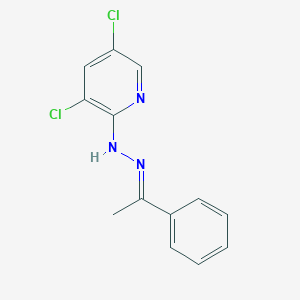
N-(3-chloro-4-methylphenyl)-2-(2-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar acetamide compounds involves various chemical reactions and conditions. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst. This process was further optimized by adjusting reaction temperature, time, and mole ratios, achieving a yield of about 80% (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed through techniques such as IR, MS, and NMR. For example, the structure of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was elucidated as non-planar discrete molecules linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, indicating the complexity and specificity of acetamide compounds' molecular interactions (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Acetamide compounds undergo various chemical reactions, leading to the formation of diverse structures. N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with substituted o-phenylenediamines to give angular heterocyclic compounds, showcasing the compound's reactivity and potential for generating complex molecules (N. Agarwal & R. Mital, 1976).
Aplicaciones Científicas De Investigación
Chemoselective Acetylation for Antimalarial Drugs Synthesis
Chemoselective monoacetylation of amino groups, as in the synthesis of N-(2-hydroxyphenyl)acetamide, serves as a cornerstone in developing natural synthesis pathways for antimalarial drugs. Utilizing catalysts like Novozym 435 and acyl donors such as vinyl acetate, this approach emphasizes the significance of kinetically controlled synthesis in pharmaceutical production (Deepali B Magadum & G. Yadav, 2018).
Herbicide Metabolism and Carcinogenicity Studies
Studies on chloroacetamide herbicides, including their metabolism in liver microsomes of humans and rats, highlight the complex metabolic pathways leading to carcinogenic compounds. Such research provides crucial insights into the safety and environmental impact of these widely used agricultural chemicals (S. Coleman et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Potential
Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives reveals promising anticancer, anti-inflammatory, and analgesic activities. Such compounds, particularly those with halogens on the aromatic ring, offer potential pathways for developing therapeutic agents (P. Rani et al., 2014).
Synthesis and Characterization of Antimicrobial Agents
The development of novel imines and thiazolidinones from derivatives like 2-(4-chloro-3-methylphenoxy)acetamide underscores the continuous search for effective antimicrobial agents. These synthesized compounds are evaluated for their antibacterial and antifungal activities, contributing to the pool of potential antimicrobial therapies (N. Fuloria et al., 2009).
Molecular Docking and Anticancer Drug Design
The synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide illustrate the application of chemical synthesis in designing drugs targeting specific cancer receptors. This approach not only offers new anticancer candidates but also provides a framework for understanding drug-receptor interactions at the molecular level (G. Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-13-6-4-5-7-16(13)21-11-17(20)19-14-9-8-12(2)15(18)10-14/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFUDCWVWGXNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-ethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)
![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)